ethyl 4-((4-((3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
This compound is a structurally complex molecule featuring:
- A sulfonylphenylcarbamoyl group bridging the piperazine ring and a 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene moiety. The cyclohepta ring system introduces steric bulk and lipophilicity, while the thiophene heterocycle contributes to π-π interactions in biological systems.
- Ethoxycarbonyl groups at both the piperazine and cyclohepta-thiophene positions, which influence solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[4-[(3-ethoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O7S2/c1-3-35-25(31)22-20-8-6-5-7-9-21(20)37-24(22)27-23(30)18-10-12-19(13-11-18)38(33,34)29-16-14-28(15-17-29)26(32)36-4-2/h10-13H,3-9,14-17H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIOJRYWTADKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-((3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including its effects on various biological targets and its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Ethoxycarbonyl Group : Enhances solubility and bioavailability.
- Tetrahydrocycloheptathiophene Core : Provides a unique scaffold that may interact with biological targets.
- Piperazine Ring : Known for its role in drug development due to its ability to modulate neurotransmitter receptors.
Antimicrobial Activity
The compound's potential antimicrobial effects have been explored indirectly through related derivatives. Pyrazole derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that the target compound might also exhibit such properties . In vitro studies focusing on similar compounds have shown promising results in inhibiting bacterial growth.
Enzyme Inhibition
Inhibition of enzymes such as dihydroorotate dehydrogenase (DHODH) is a critical area of research for compounds within this class. For example, related compounds have shown superior activity compared to established inhibitors like brequinar and teriflunomide . This suggests that this compound may also act as a potent enzyme inhibitor.
Case Studies
While specific case studies focusing exclusively on the target compound are scarce, related research provides insights into its potential applications:
- Study of Pyrazole Derivatives : A study demonstrated that pyrazole compounds exhibit significant inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth. The findings suggest a possible pathway for this compound to be developed as an antitumor agent .
- Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of structurally similar compounds against Gram-positive and Gram-negative bacteria. The results indicate that modifications in the chemical structure can enhance antibacterial activity, which may be applicable to the target compound .
Research Findings Summary Table
| Biological Activity | Related Compounds | Findings |
|---|---|---|
| Antitumor | Various pyrazoles | Inhibition of BRAF(V600E), EGFR |
| Antimicrobial | Pyrazole derivatives | Effective against multiple pathogens |
| Enzyme Inhibition | DHODH inhibitors | Enhanced activity compared to known inhibitors |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison with Analogs
Key Observations
Thiophene vs. Thiazole: Thiazole-containing analogs (e.g., ) may exhibit stronger hydrogen-bonding interactions due to the additional nitrogen atom .
Substituent Effects :
- Ethoxycarbonyl vs. Nitro Groups : Nitrophenyl derivatives () are more electron-deficient, favoring interactions with redox-active enzymes (e.g., nitric oxide synthases) .
- Sulfonyl Linkage : The sulfonyl group in the target compound enhances rigidity and may improve selectivity for sulfotransferase enzymes or proteases .
Bioactivity Trends :
- Piperazine-carboxylates with bulky hydrophobic groups (e.g., cyclohepta-thiophene) are more likely to target lipid-binding domains in GPCRs or kinases .
- Compounds with methylsulfonylphenyl groups () show prolonged metabolic half-lives due to resistance to esterase cleavage .
Structure-Activity Relationship (SAR) Insights
- Lipophilicity : The target compound’s XLogP3 (estimated >4.5) exceeds analogs like the benzothiazole derivative (XLogP3 = 3.1), suggesting better membrane permeability but higher risk of off-target binding .
- Hydrogen-Bonding Capacity : The dual carbamoyl/sulfonyl groups provide multiple hydrogen-bond acceptors (8 vs. 5–6 in simpler analogs), favoring interactions with polar enzyme active sites .
- Steric Effects : The cyclohepta-thiophene’s seven-membered ring may limit binding to compact active sites, whereas smaller heterocycles (e.g., thiazole) improve fit .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?
Methodological Answer :
- Stepwise Synthesis :
- Cycloheptathiophene Core : Begin with cyclocondensation of ethyl acetoacetate and sulfur-containing precursors to form the 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene ring.
- Carbamoyl Linkage : Use carbodiimide coupling agents (e.g., EDC/HOBt) to attach the 4-carbamoylphenyl group to the thiophene ring .
- Sulfonation : Introduce the sulfonyl group via reaction with chlorosulfonic acid, followed by piperazine coupling under basic conditions (e.g., K₂CO₃ in DMF) .
- Esterification : Finalize the structure by esterifying the piperazine nitrogen with ethyl chloroformate .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer :
- NMR Spectroscopy :
- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of ethoxycarbonyl groups) .
- XRPD : Confirm crystallinity and polymorphic stability via X-ray powder diffraction .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer :
- Substituent Modification :
- Biological Assays :
Q. How can computational methods predict metabolic stability and off-target interactions?
Methodological Answer :
Q. How should contradictory data in biological assays be resolved?
Methodological Answer :
- Experimental Replication :
- Control Optimization :
- Include positive controls (e.g., staurosporine for kinase inhibition) and validate cell line viability via MTT assays .
- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., Western blotting alongside enzymatic activity assays) .
Q. What strategies mitigate instability in aqueous buffers during in vitro studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
